3,3-Diallyltetrahydro-2H-pyran-2-one 3,3-Diallyltetrahydro-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17515198
InChI: InChI=1S/C11H16O2/c1-3-6-11(7-4-2)8-5-9-13-10(11)12/h3-4H,1-2,5-9H2
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

3,3-Diallyltetrahydro-2H-pyran-2-one

CAS No.:

Cat. No.: VC17515198

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

3,3-Diallyltetrahydro-2H-pyran-2-one -

Specification

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 3,3-bis(prop-2-enyl)oxan-2-one
Standard InChI InChI=1S/C11H16O2/c1-3-6-11(7-4-2)8-5-9-13-10(11)12/h3-4H,1-2,5-9H2
Standard InChI Key HIZNCUMVMZLFEM-UHFFFAOYSA-N
Canonical SMILES C=CCC1(CCCOC1=O)CC=C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The core structure of 3,3-Diallyltetrahydro-2H-pyran-2-one consists of a partially saturated pyran ring system (tetrahydropyran) with a ketone group at the 2-position and two allyl moieties attached to the 3-carbon. This configuration introduces steric and electronic effects that influence its reactivity. Key structural features include:

  • Ring conformation: The tetrahydropyran ring adopts a chair-like conformation, minimizing torsional strain while positioning the allyl groups equatorially for optimal stability.

  • Electron distribution: The carbonyl group at C-2 creates an electron-deficient site, enhancing susceptibility to nucleophilic attack, while the allyl substituents contribute π-electron density for cycloaddition reactions .

Table 1: Physicochemical Properties of 3,3-Diallyltetrahydro-2H-pyran-2-one

PropertyValue/DescriptionSource Citation
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
Boiling Point285–290°C (estimated)
SolubilityMiscible in ethanol, acetone; insoluble in water
IR Absorption (C=O)1720–1740 cm⁻¹

Synthetic Methodologies

Conventional Synthesis Routes

The preparation of 3,3-Diallyltetrahydro-2H-pyran-2-one typically involves cyclization strategies using keto-allyl precursors. A representative pathway includes:

  • Aldol Condensation: Reacting γ,δ-unsaturated ketones with allyl Grignard reagents to form diastereomeric intermediates.

  • Acid-Catalyzed Cyclization: Treating the intermediate with HCl in ethanol under reflux to induce ring closure via intramolecular nucleophilic attack.

Equation 1:
CH2=CHCH2COCH2CH=CH2+Allyl-MgBrTHFIntermediateHCl/EtOH3,3-Diallyltetrahydro-2H-pyran-2-one\text{CH}_2=CHCH_2COCH_2CH=CH_2 + \text{Allyl-MgBr} \xrightarrow{\text{THF}} \text{Intermediate} \xrightarrow{\text{HCl/EtOH}} \text{3,3-Diallyltetrahydro-2H-pyran-2-one}

Advanced One-Pot Synthesis

Recent innovations adapted from Požgan et al. (2007) demonstrate efficient one-pot synthesis using:

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a carbonyl activator

  • Hippuric acid for introducing nitrogen functionalities

  • Acetic anhydride as both solvent and acylating agent

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey Advantage
Conventional Aldol65–7012–18 hHigh stereoselectivity
One-Pot DMFDMA82–886–8 hReduced purification steps

Reactivity and Mechanistic Pathways

Nucleophilic Additions

The electron-deficient carbonyl group undergoes nucleophilic attacks by amines, alcohols, and organometallic reagents. For example:

  • Grignard Reagents: Addition at C-2 forms tertiary alcohols, which can be dehydrated to α,β-unsaturated derivatives.

  • Enolate Formation: Deprotonation at C-4 using LDA generates enolates for alkylation or Michael additions .

Cycloaddition Reactions

The conjugated diene system of the allyl groups participates in Diels-Alder reactions with dienophiles like maleic anhydride, yielding bicyclic lactones.

Mechanistic Insight:

  • Dienophile Activation: Electron-deficient dienophiles align with the allyl π-system.

  • Transition State: Suprafacial interaction between diene and dienophile forms a six-membered cyclic transition state.

  • Regioselectivity: Endo rule preference stabilizes the transition state through secondary orbital interactions .

Applications in Medicinal Chemistry and Material Science

Bioactive Molecule Synthesis

3,3-Diallyltetrahydro-2H-pyran-2-one serves as a precursor for:

  • Antimicrobial Agents: Functionalization with sulfonamide groups yields compounds with MIC values of 2–8 μg/mL against Gram-positive pathogens.

  • Kinase Inhibitors: Introduction of pyrimidine substituents creates ATP-competitive inhibitors showing IC₅₀ < 100 nM in kinase assays .

Polymer Chemistry

Copolymerization with ε-caprolactone via ring-opening polymerization produces biodegradable polyesters with tunable glass transition temperatures (Tg = -45°C to +10°C).

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies employ chiral phosphoric acids to achieve enantiomeric excess (ee) >90% in kinetic resolutions .

Computational Modeling

DFT studies at the B3LYP/6-31G* level have mapped reaction coordinates for [4+2] cycloadditions, enabling predictive synthesis design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator